

Material Safety Data Sheet for 4-(Trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyridine

Cat. No.: B1295354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for **4-(Trifluoromethyl)pyridine** (CAS No. 3796-24-5), a key building block in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

4-(Trifluoromethyl)pyridine is a colorless liquid with a strong odor, characterized by a pyridine ring substituted with a trifluoromethyl group.^[1] This substitution significantly influences the molecule's physicochemical properties, such as its electron-withdrawing nature and increased lipophilicity, making it a valuable intermediate in organic synthesis.^{[1][2]}

Table 1: Physical and Chemical Properties of **4-(Trifluoromethyl)pyridine**

Property	Value	Source
Molecular Formula	C ₆ H ₄ F ₃ N	[1] [3]
Molecular Weight	147.10 g/mol	[1] [3]
CAS Number	3796-24-5	[1] [3]
Appearance	Colorless liquid	[1]
Boiling Point	110 °C	[3]
Density	1.27 g/mL at 25 °C	[3]
Flash Point	20 °C (68 °F) - closed cup	[3]
Refractive Index (n _{20/D})	1.417	[3]
pKa	2.92 ± 0.10 (Predicted)	[1]
Solubility	Soluble in organic solvents, insoluble in water.	[1]

Hazard Identification and Classification

4-(Trifluoromethyl)pyridine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a highly flammable liquid and vapor and causes significant irritation to the skin, eyes, and respiratory system.[\[3\]](#)[\[4\]](#)

Table 2: GHS Hazard Classification for **4-(Trifluoromethyl)pyridine**

Hazard Class	Category	Hazard Statement
Flammable Liquids	2	H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Source: PubChem, Sigma-Aldrich[3][4]

Toxicology and Health Effects

The primary toxicological concerns associated with **4-(Trifluoromethyl)pyridine** are its irritant properties. Direct contact can lead to redness and irritation of the skin and serious, painful irritation to the eyes.[1][4] Inhalation of vapors may cause respiratory tract irritation, with symptoms including coughing and shortness of breath.[4]

Quantitative Toxicological Data

Specific acute toxicity data, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), for **4-(Trifluoromethyl)pyridine** are not readily available in the published literature. Safety data sheets indicate that based on available data, the classification criteria for acute toxicity are not met.[4]

For context, a related compound, 2-Fluoro-6-(trifluoromethyl)pyridine, has the following reported toxicity values:

- Oral LD50 (rat): 500 mg/kg
- Dermal LD50 (rat): >2500 mg/kg
- Inhalation LC50 (rat): 3075 ppm[1]

It is crucial to note that this data is for a structurally related but different compound and should be used for reference with caution.

Experimental Protocols

The data presented in this guide are determined through standardized experimental protocols, typically following guidelines set by organizations such as the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

Boiling Point Determination (Thiele Tube Method) The boiling point of 110 °C is likely determined using a micro-boiling point method, such as the Thiele tube technique.

- **Principle:** The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
- **Methodology:** A small sample of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is just above the boiling point. The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Flash Point Determination (Closed Cup Method) The flash point of 20 °C was determined using a closed cup method.

- **Principle:** The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface.
- **Methodology:** A sample is placed in a sealed cup and heated at a slow, constant rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite. Standard methods include ASTM D56 (Tag Closed Cup) and ASTM D93 (Pensky-Martens Closed Cup).[5]

Acute Toxicity Testing (OECD Guidelines) While specific data for **4-(Trifluoromethyl)pyridine** is unavailable, the following OECD guidelines are standard for determining acute toxicity:

- OECD 401 (Acute Oral Toxicity): Involves the administration of the substance in graduated doses to several groups of experimental animals.
- OECD 402 (Acute Dermal Toxicity): The substance is applied to the skin of animals in graduated doses.
- OECD 403 (Acute Inhalation Toxicity): Animals are exposed to the substance by inhalation for a defined period.
- OECD 404 (Acute Dermal Irritation/Corrosion): The substance is applied to the skin of a single animal in a stepwise procedure to assess for irritant or corrosive effects.[\[6\]](#)

Handling, Storage, and Safety Precautions

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[3\]](#)
- Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber) and protective clothing.
- Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.[\[3\]](#)

Handling:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[\[6\]](#)
- Keep away from heat, sparks, open flames, and other ignition sources.[\[1\]](#)
- Take precautionary measures against static discharge.[\[1\]](#)
- Avoid contact with skin, eyes, and clothing.[\[7\]](#)
- Do not breathe vapors or mist.[\[7\]](#)

Storage:

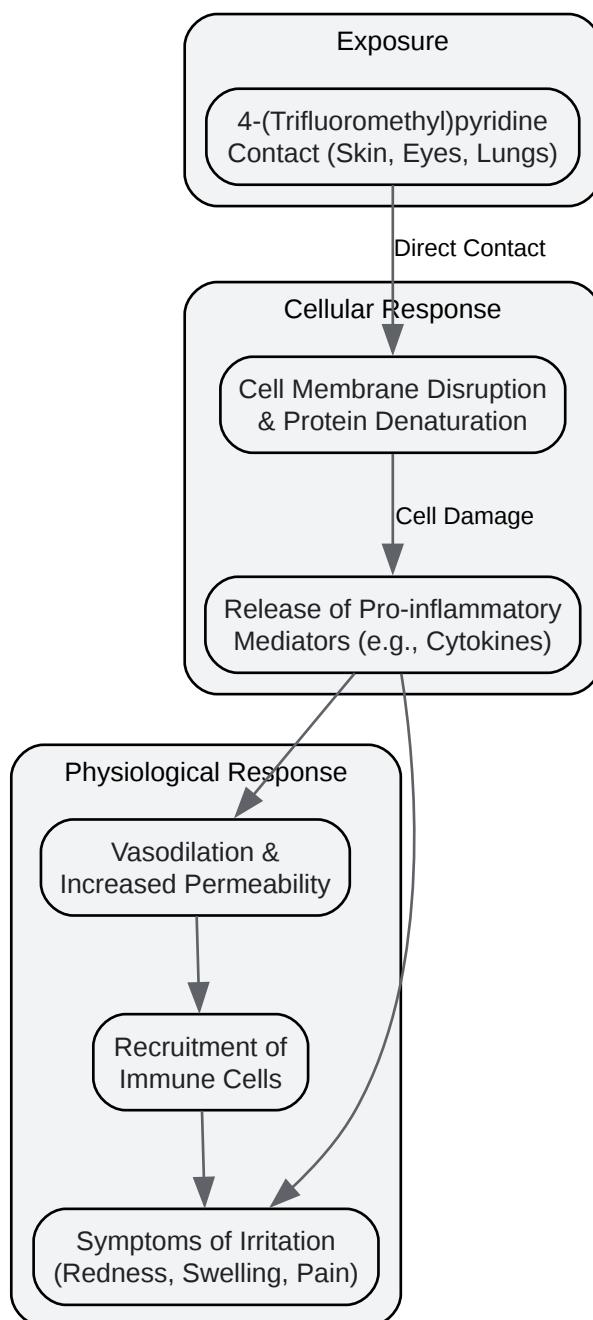
- Store in a cool, dry, and well-ventilated place.[1]
- Keep the container tightly closed.[1]
- Store away from incompatible materials such as strong oxidizing agents.

First Aid and Emergency Procedures

Table 3: First Aid Measures for 4-(Trifluoromethyl)pyridine

Exposure	First Aid Instructions
Inhalation	Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion	Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Source: Multiple Safety Data Sheets

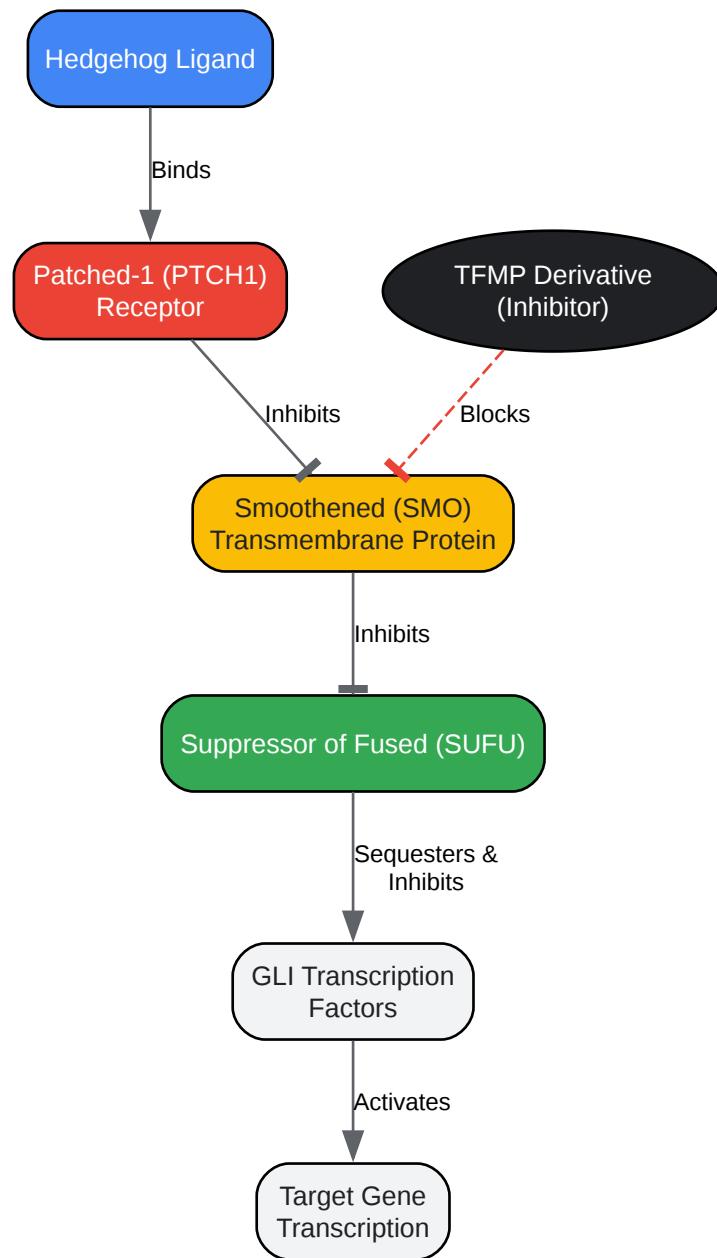

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards: Highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.

- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Potential Signaling Pathways and Mechanisms of Action

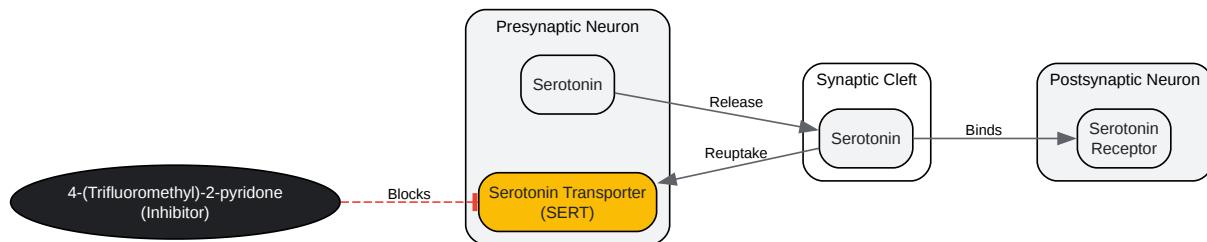
The primary toxic effect of **4-(Trifluoromethyl)pyridine** is irritation, which involves a localized inflammatory response.



[Click to download full resolution via product page](#)

Caption: General workflow of chemical-induced irritation and inflammation.

While not directly related to its toxicity, derivatives of trifluoromethylpyridine have been investigated for their roles in specific biological pathways:


- Hedgehog Signaling Pathway: Certain 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethylpyridine moiety have been designed as potent inhibitors of the Hedgehog signaling pathway, which is a target in cancer therapy.

[Click to download full resolution via product page](#)

Caption: Inhibition of the Hedgehog signaling pathway by TFMP derivatives.

- Serotonin Uptake: The related compound 4-(Trifluoromethyl)-2-pyridone is known to be an inhibitor of serotonin uptake, a mechanism used in the treatment of depression.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. delltech.com [delltech.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. byjus.com [byjus.com]
- To cite this document: BenchChem. [Material Safety Data Sheet for 4-(Trifluoromethyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295354#material-safety-data-sheet-msds-for-4-trifluoromethyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com